molecular formula C14H15NO2S B1379940 benzyl (2S)-2 amino-3-(thiophene-2-yl)propanoate CAS No. 755733-01-8

benzyl (2S)-2 amino-3-(thiophene-2-yl)propanoate

Cat. No. B1379940
CAS RN: 755733-01-8
M. Wt: 261.34 g/mol
InChI Key: FXQORABHOVFSIG-ZDUSSCGKSA-N
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Description

Benzyl (2S)-2 amino-3-(thiophene-2-yl)propanoate, also known as benzylthiopropanoic acid or BTP, is an organic compound with the molecular formula C9H11NO2S. BTP is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. It is a colorless solid that is soluble in organic solvents. BTP has been studied extensively due to its unique properties and potential applications in various fields.

Scientific Research Applications

Functional Modification of Polymers

A study by Aly and El-Mohdy (2015) demonstrated the use of amine compounds, including 2-amino-3-(thiophene-2-yl)propanoate derivatives, in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation. These modifications aimed at creating polymers with enhanced swelling properties and thermal stability for potential medical applications. The amine-treated polymers exhibited increased antibacterial and antifungal activities, highlighting their potential in medical device coatings and drug delivery systems (Aly & El-Mohdy, 2015).

Synthesis of Heterocyclic Compounds

Research on synthesizing heterocyclic compounds, such as benzothiophene derivatives, has shown that thiophene-based amines like benzyl (2S)-2-amino-3-(thiophene-2-yl)propanoate play a crucial role in creating molecules with potential pharmaceutical applications. For instance, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes involves aromatic nucleophilic substitution reactions where thiophene-based amines could serve as key intermediates. These compounds are of interest due to their selective estrogen receptor modulator activities, among other pharmaceutical properties (David et al., 2005).

Antibacterial and Antifungal Activities

Another study on the synthesis and transformation of tetrahydrobenzo[thieno] derivatives, including 2-substituted tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines, revealed the potential of using thiophene-based amines for creating compounds with significant biological activities. These newly synthesized compounds showed promising antibacterial and antifungal properties, suggesting their utility in developing new antimicrobial agents (El-Ahl et al., 2003).

Molecular Docking Studies

Molecular docking studies have employed thiophene-based compounds to explore their interactions with biological targets. For instance, benzyl N-[1-(thiophen-2-yl)ethylidene]hydrazinecarbodithioate has been studied for its structural properties and potential interactions with biological molecules, which could guide the design of therapeutically relevant compounds (Chan et al., 2003).

properties

IUPAC Name

benzyl (2S)-2-amino-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c15-13(9-12-7-4-8-18-12)14(16)17-10-11-5-2-1-3-6-11/h1-8,13H,9-10,15H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQORABHOVFSIG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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